REACTION_CXSMILES
|
ClC1C=CC(CC(O)=O)=CC=1OC1C=C[C:16]([S:19](C)(=[O:21])=[O:20])=[CH:15]C=1C#N.N[C:26]1[CH:27]=[CH:28][C:29]([Cl:34])=[C:30]([CH:33]=1)[C:31]#[N:32].C(SSCC)C>>[Cl:34][C:29]1[CH:28]=[CH:27][C:26]([S:19]([CH2:16][CH3:15])(=[O:21])=[O:20])=[CH:33][C:30]=1[C:31]#[N:32]
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)CC(=O)O)OC1=C(C=C(C=C1)S(=O)(=O)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SSCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=C(C=C1)S(=O)(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |